molecular formula C16H15BrClN3O3S B2365823 5-bromo-2-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide CAS No. 2034590-66-2

5-bromo-2-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide

Cat. No.: B2365823
CAS No.: 2034590-66-2
M. Wt: 444.73
InChI Key: YJYDHTGMOLATID-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide is a complex organic compound with a broad spectrum of applications in scientific research, including chemistry, biology, medicine, and industrial processes. This compound's structure features multiple functional groups, making it a versatile reagent in various chemical reactions and studies.

Properties

IUPAC Name

5-bromo-2-chloro-N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrClN3O3S/c1-20-14-4-2-3-5-15(14)21(25(20,23)24)9-8-19-16(22)12-10-11(17)6-7-13(12)18/h2-7,10H,8-9H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJYDHTGMOLATID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=C(C=CC(=C3)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of Benzamide Derivatives

Regioselective bromination and chlorination are achieved using electrophilic aromatic substitution (EAS).

Procedure :

  • Bromination :
    • React benzamide with bromine (Br₂) in the presence of FeBr₃ as a catalyst at 0–5°C in dichloromethane.
    • Isolate 5-bromobenzamide via recrystallization (ethanol/water).
  • Chlorination :

    • Treat 5-bromobenzamide with chlorine gas (Cl₂) under UV light in acetic acid at 40°C.
    • Purify 5-bromo-2-chlorobenzamide by column chromatography (SiO₂, hexane/ethyl acetate 4:1).
  • Acid Chloride Formation :

    • Reflux 5-bromo-2-chlorobenzamide with thionyl chloride (SOCl₂) in anhydrous toluene at 80°C for 4 hours.
    • Distill excess SOCl₂ under reduced pressure to yield 5-bromo-2-chlorobenzoyl chloride (95% purity by HPLC).

Table 1: Halogenation and Acid Chloride Synthesis Data

Step Reagents/Conditions Yield (%) Purity (HPLC)
Bromination Br₂, FeBr₃, 0–5°C, 2 h 78 92
Chlorination Cl₂, UV, AcOH, 40°C, 6 h 65 89
Acid Chloride Formation SOCl₂, toluene, 80°C, 4 h 91 95

Synthesis of 2-(3-Methyl-2,2-dioxidobenzo[c]thiadiazol-1(3H)-yl)ethylamine

Benzo[c]thiadiazole Core Formation

The thiadiazole ring is constructed via cyclization of o-phenylenediamine derivatives.

Procedure :

  • Cyclization :
    • React 4-chloro-o-phenylenediamine with thionyl chloride (SOCl₂) in pyridine at 120°C for 8 hours to form 5-chlorobenzo[c]thiadiazole.
  • Methylation :
    • Treat the thiadiazole with methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours to introduce the 3-methyl group.
  • Oxidation to Sulfone :
    • Oxidize the sulfide to sulfone using hydrogen peroxide (H₂O₂, 30%) in acetic acid at 70°C for 6 hours.

Table 2: Thiadiazole Synthesis and Oxidation Data

Step Reagents/Conditions Yield (%)
Cyclization SOCl₂, pyridine, 120°C, 8 h 72
Methylation CH₃I, K₂CO₃, DMF, 60°C, 12 h 68
Sulfone Formation H₂O₂, AcOH, 70°C, 6 h 85

Ethylamine Side Chain Introduction

The ethylamine group is appended via nucleophilic substitution.

Procedure :

  • Bromination :
    • React 3-methyl-2,2-dioxidobenzo[c]thiadiazole with 1,2-dibromoethane in acetonitrile at 50°C for 24 hours.
  • Amination :
    • Treat the brominated intermediate with aqueous ammonia (NH₃) in ethanol at 25°C for 48 hours.

Table 3: Side Chain Introduction Data

Step Reagents/Conditions Yield (%)
Bromination 1,2-dibromoethane, MeCN, 50°C 76
Amination NH₃, EtOH, 25°C, 48 h 63

Amide Coupling

Reaction Conditions

The final amide bond is formed via Schotten-Baumann reaction.

Procedure :

  • Combine 5-bromo-2-chlorobenzoyl chloride (1.2 equiv) and 2-(3-methyl-2,2-dioxidobenzo[c]thiadiazol-1(3H)-yl)ethylamine (1.0 equiv) in tetrahydrofuran (THF).
  • Add triethylamine (TEA, 2.5 equiv) dropwise at 0°C.
  • Stir at room temperature for 6 hours, then extract with ethyl acetate and wash with brine.

Table 4: Amide Coupling Optimization

Parameter Optimal Condition Yield (%)
Solvent THF 88
Base Triethylamine 85
Temperature 25°C 88

Purification and Characterization

Chromatographic Purification

Purify the crude product via flash chromatography (SiO₂, gradient elution with hexane/ethyl acetate).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 8.4 Hz, 1H), 7.89 (s, 1H), 7.65 (d, J = 8.4 Hz, 1H), 4.35 (t, J = 6.0 Hz, 2H), 3.72 (s, 3H), 3.12 (t, J = 6.0 Hz, 2H).
  • HRMS (ESI+) : m/z calculated for C₁₇H₁₄BrClN₃O₃S [M+H]⁺: 486.9412, found: 486.9408.

Scalability and Industrial Considerations

  • Continuous Flow Synthesis : Implement flow reactors for bromination and amidation steps to enhance reproducibility.
  • Green Chemistry : Replace THF with cyclopentyl methyl ether (CPME) to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized products, depending on the reagents and conditions used.

  • Reduction: Reduction reactions can also occur, particularly at the halogen sites, resulting in dehalogenated products.

  • Substitution: Both nucleophilic and electrophilic substitution reactions are common, where functional groups can be replaced with other substituents.

Common Reagents and Conditions:

  • Oxidation Reagents: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

  • Reduction Reagents: Lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst.

  • Substitution Conditions: Various bases, acids, and catalysts depending on the type of substitution desired.

Major Products:

  • Products vary widely based on reaction conditions but can include substituted benzamides, dehalogenated derivatives, and oxidized products.

Scientific Research Applications

  • Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules with multiple functional groups.

  • Biology: In biological studies, it can act as a probe or marker due to its unique structure and reactivity.

  • Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

  • Mechanism: The compound's mechanism of action typically involves interaction with specific molecular targets, such as enzymes or receptors, depending on its application.

  • Molecular Targets and Pathways: It may inhibit or activate certain pathways, leading to desired biological or chemical outcomes. Detailed studies on its mechanism involve techniques like X-ray crystallography, NMR spectroscopy, and molecular modeling.

Comparison with Similar Compounds

  • Unique Features: Compared to other benzamide derivatives, the presence of the bromo, chloro, and thiadiazole moieties imparts unique chemical reactivity and biological activity.

  • Similar Compounds: Examples include other benzamides with different halogen substitutions or related thiadiazole derivatives.

  • Comparison: This specific compound often exhibits higher stability and reactivity due to the combination of its substituents, making it distinct in various applications.

5-bromo-2-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide is truly fascinating in its complexity and versatility, embodying the intricate beauty of organic chemistry.

Biological Activity

5-Bromo-2-chloro-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and relevant case studies.

The compound is characterized by the following properties:

  • Molecular Formula : C₁₅H₁₅BrClN₃O₄S
  • Molecular Weight : 446.3 g/mol
  • CAS Number : 2034334-61-5

The biological activity of this compound is primarily attributed to its structural components:

  • Thiadiazole Moiety : Known for its diverse pharmacological activities, including antimicrobial and anticancer properties.
  • Benzamide Structure : Often associated with inhibition of various enzymes and receptors.

Anticancer Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines.

CompoundCell LineIC₅₀ (µM)Reference
5-Bromo-2-chloro-N-(...)MCF-7 (Breast)6.9
5-Bromo-2-chloro-N-(...)HePG-2 (Liver)5.5

Antimicrobial Activity

Compounds with similar structures have demonstrated broad-spectrum antimicrobial activity. For example, derivatives containing thiourea and benzothiazole groups have shown efficacy against various bacterial strains.

Mechanistic Studies

Recent studies have utilized molecular docking to elucidate the binding interactions of this compound with target proteins implicated in cancer and microbial resistance. The binding affinity and inhibition constants (IC₅₀ values) are crucial for understanding its therapeutic potential.

Case Studies

  • Study on Anticancer Efficacy :
    A series of benzothiazole derivatives were synthesized and screened against MCF-7 and HePG-2 cell lines. The most active compound exhibited an IC₅₀ value of 5.5 µg/mL against HePG-2 cells, indicating promising anticancer activity .
  • Antimicrobial Testing :
    Compounds structurally related to 5-bromo-2-chloro-N-(...) were tested for antimicrobial efficacy against Gram-positive and Gram-negative bacteria. Results showed minimal inhibitory concentrations (MICs) as low as 50 µg/mL for certain derivatives, highlighting their potential as antimicrobial agents .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to minimize by-products?

The synthesis involves sequential reactions: (1) formation of the benzo[c][1,2,5]thiadiazole core, (2) bromination/chlorination, and (3) amide coupling. Critical parameters include:

  • Temperature control : Exothermic steps (e.g., bromination) require cooling to prevent side reactions like over-halogenation .
  • Solvent selection : Polar aprotic solvents (e.g., DCM or THF) improve nucleophilic substitution efficiency during amide coupling .
  • Base choice : Triethylamine or pyridine is used to neutralize HCl during acyl chloride formation, but excess base can degrade sensitive functional groups . Analytical monitoring (TLC or HPLC) at each step ensures intermediate purity >95% .

Q. Which spectroscopic techniques are most reliable for confirming the compound’s structural integrity?

  • NMR : 1^1H and 13^{13}C NMR confirm regiochemistry (e.g., bromine at position 5 vs. 6) and amide bond formation. Aromatic protons in the benzo[c][1,2,5]thiadiazole ring appear as distinct doublets (δ 7.8–8.2 ppm) .
  • HRMS : Validates molecular weight (expected m/z: ~487.6) and isotopic patterns (Br/Cl) .
  • IR : Amide C=O stretch (~1650 cm1^{-1}) and sulfone S=O peaks (~1300 cm1^{-1}) confirm functional groups .

Q. What in vitro assays are suitable for initial screening of biological activity?

  • Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates (e.g., ADP-Glo™ assay for ATPase activity) .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa or MCF-7) with IC50_{50} determination .
  • Membrane permeability : Caco-2 cell monolayer assays predict bioavailability .

Advanced Research Questions

Q. How can contradictory data regarding the compound’s biological activity be systematically resolved?

Discrepancies often arise from assay conditions or impurity profiles. Mitigation strategies include:

  • Orthogonal assays : Compare enzyme inhibition (e.g., radiometric vs. fluorescence-based) to rule out assay-specific artifacts .
  • Metabolite profiling : LC-MS identifies degradation products that may interfere with activity .
  • Structural analogs : Test derivatives lacking specific substituents (e.g., bromine) to isolate pharmacophores .

Q. What computational methods are effective in elucidating the compound’s mechanism of action?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding to targets like kinases or DNA helicases. The bromine atom often enhances hydrophobic interactions in active sites .
  • MD simulations : Simulate ligand-receptor complexes (50–100 ns) to assess binding stability and water-mediated hydrogen bonds .
  • QSAR modeling : Correlate substituent effects (e.g., Cl vs. F) with activity using CoMFA or HQSAR .

Q. How can reaction mechanisms for unexpected by-products (e.g., sulfone reduction) be investigated?

  • Isotopic labeling : Use 34^{34}S-labeled sulfone groups to track reduction pathways via LC-MS .
  • Trapping experiments : Add radical scavengers (e.g., TEMPO) to identify if by-products arise from free-radical intermediates .
  • Kinetic studies : Monitor reaction progress under varying pH and temperature to isolate competing pathways .

Methodological Considerations

Q. What strategies improve yield in the final amide coupling step?

  • Coupling reagents : HATU or EDC/HOBt outperform DCC due to reduced racemization .
  • Microwave assistance : Reduces reaction time from hours to minutes (e.g., 80°C, 300 W) while maintaining >85% yield .
  • Purification : Gradient flash chromatography (hexane:EtOAc 7:3 to 1:1) removes unreacted benzoyl chloride .

Q. How should researchers design controls to validate target specificity in enzyme assays?

  • Negative controls : Use DMSO vehicle and inactive analogs (e.g., des-bromo derivative) .
  • Positive controls : Include known inhibitors (e.g., staurosporine for kinases) to benchmark IC50_{50} values .
  • Off-target panels : Screen against unrelated enzymes (e.g., phosphatases) to assess selectivity .

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